molecular formula C16H21NO B4058004 1-Phenyl-2-piperidin-1-ylpent-4-en-1-one

1-Phenyl-2-piperidin-1-ylpent-4-en-1-one

Cat. No.: B4058004
M. Wt: 243.34 g/mol
InChI Key: YDQMSZAKZSJOMG-UHFFFAOYSA-N
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Description

1-Phenyl-2-piperidin-1-ylpent-4-en-1-one is a ketone-based organic compound featuring a pent-4-en-1-one backbone substituted with a phenyl group at position 1 and a piperidinyl moiety at position 2. This structure combines aromatic (phenyl) and heterocyclic (piperidine) components, which are common in bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylpent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-2-9-15(17-12-7-4-8-13-17)16(18)14-10-5-3-6-11-14/h2-3,5-6,10-11,15H,1,4,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMSZAKZSJOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)C1=CC=CC=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-2-piperidin-1-ylpent-4-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the desired pentenone derivative .

Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity of the final product. These methods typically employ catalysts such as palladium or platinum to facilitate the reaction and reduce the formation of by-products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

1-Phenyl-2-piperidin-1-ylpent-4-en-1-one
  • Core structure : Pent-4-en-1-one.
  • Substituents : Phenyl (C₆H₅) at position 1, piperidin-1-yl (C₅H₁₀N) at position 2.
  • Functional groups : Ketone, alkene, tertiary amine.
Analog 1: 1-(Phenylacetyl)piperidine-4-one (CAS 19202-11-0, )
  • Core structure : Piperidin-4-one.
  • Substituents : Phenylacetyl (C₆H₅CH₂CO-) at position 1.
  • Functional groups : Ketone, secondary amine.
  • Key difference: Lacks the pentenone backbone and alkene group, which may reduce conformational flexibility compared to the target compound .
Analog 2: 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one (CAS 727719-96-2, )
  • Core structure : Ethane-1-one.
  • Substituents: Piperidin-1-yl with aminomethyl (CH₂NH₂) at position 4, phenyl at position 2.
  • Functional groups : Ketone, primary amine.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~273.36 g/mol (estimated) 233.29 g/mol 232.32 g/mol
Melting Point Not reported 268–287°C (similar analogs) Not reported
Solubility Likely low in water Soluble in DMSO, chloroform Soluble in DMSO, methanol
LogP (Lipophilicity) Estimated ~2.5–3.0 ~2.1–2.8 ~1.8–2.3 (due to NH₂ group)

Notes:

  • The target compound’s higher molecular weight and alkene group may enhance membrane permeability compared to Analog 2 .

Commercial and Research Status

  • Target compound: Not listed in commercial databases (), indicating it is likely a novel research chemical.
  • Analog 1 : Available from multiple suppliers (e.g., AKOS000196003), highlighting established synthesis protocols .
  • Analog 2 : Marketed as a "research chemical" (CAS 727719-96-2), suggesting niche applications in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-2-piperidin-1-ylpent-4-en-1-one
Reactant of Route 2
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1-Phenyl-2-piperidin-1-ylpent-4-en-1-one

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